Cas no 1545825-31-7 (2-(Azetidin-3-yloxy)ethan-1-amine)

2-(Azetidin-3-yloxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-2527852
- 2-(azetidin-3-yloxy)ethan-1-amine
- 1545825-31-7
- 2-(Azetidin-3-yloxy)ethan-1-amine
-
- MDL: MFCD28639654
- インチ: 1S/C5H12N2O/c6-1-2-8-5-3-7-4-5/h5,7H,1-4,6H2
- InChIKey: RGXPVNZKTORSBM-UHFFFAOYSA-N
- SMILES: O(CCN)C1CNC1
計算された属性
- 精确分子量: 116.094963011g/mol
- 同位素质量: 116.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 63.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 47.3Ų
2-(Azetidin-3-yloxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2527852-1.0g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
Enamine | EN300-2527852-0.1g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
Enamine | EN300-2527852-0.25g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Enamine | EN300-2527852-5.0g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
Enamine | EN300-2527852-0.5g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Enamine | EN300-2527852-2.5g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
Enamine | EN300-2527852-5g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 5g |
$2235.0 | 2023-09-14 | ||
Enamine | EN300-2527852-1g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 1g |
$770.0 | 2023-09-14 | ||
Enamine | EN300-2527852-10.0g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
Enamine | EN300-2527852-0.05g |
2-(azetidin-3-yloxy)ethan-1-amine |
1545825-31-7 | 95% | 0.05g |
$647.0 | 2024-06-19 |
2-(Azetidin-3-yloxy)ethan-1-amine 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2-(Azetidin-3-yloxy)ethan-1-amineに関する追加情報
Introduction to 2-(Azetidin-3-yloxy)ethan-1-amine (CAS No: 1545825-31-7)
2-(Azetidin-3-yloxy)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1545825-31-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine derivative class, characterized by a cyclic structure containing a five-membered ring with two carbon atoms and one nitrogen atom. The presence of an amine group at the terminal position and an ether linkage introduces unique reactivity and potential biological activity, making it a compound of considerable interest in drug discovery and development.
The molecular structure of 2-(Azetidin-3-yloxy)ethan-1-amine consists of an ethyl chain connected to an azetidine ring, which is further modified by an ether oxygen linking to another ethyl group. This configuration imparts flexibility to the molecule, allowing for diverse interactions with biological targets. The compound’s amine functionality serves as a hydrogen bond acceptor and donor, enhancing its solubility and bioavailability in aqueous environments. Such properties are critical for its potential application in the design of bioactive molecules.
In recent years, there has been growing interest in azetidine derivatives due to their structural similarity to natural amino acids, which often translates into favorable pharmacokinetic profiles. The specific modifications present in 2-(Azetidin-3-yloxy)ethan-1-amine make it a promising candidate for further investigation in various therapeutic areas. For instance, its ability to mimic peptide-like structures could be leveraged in the development of peptidomimetics—molecules designed to interact with peptide receptors without exhibiting their inherent drawbacks, such as rapid degradation or immunogenicity.
One of the most compelling aspects of 2-(Azetidin-3-yloxy)ethan-1-amine is its potential role as a scaffold for drug design. The azetidine ring can be modified at multiple positions to introduce diverse functional groups, enabling the creation of libraries of compounds with tailored biological activities. Researchers have explored derivatives of this compound for their potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The ether linkage provides a stable yet reactive site for further chemical modifications, allowing chemists to fine-tune the molecule’s properties for specific biological targets.
Recent studies have highlighted the importance of azetidin-3-yloxy motifs in medicinal chemistry. For example, derivatives of this scaffold have been investigated for their anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The amine group at the terminal position can be further functionalized to enhance binding affinity or selectivity against particular enzymes or receptors. Such modifications are crucial for improving drug efficacy while minimizing off-target effects—a key consideration in modern drug development.
The synthesis of 2-(Azetidin-3-yloxy)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, where halogenated precursors are reacted with azetidine derivatives under controlled conditions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently. These synthetic strategies underscore the compound’s synthetic accessibility, which is essential for large-scale production and further derivatization.
The pharmacological potential of 2-(Azetidin-3-yloxy)ethan-1-amine has been explored through both computational modeling and experimental validation. Computational studies have predicted its binding interactions with various biological targets using molecular docking algorithms. These predictions have guided experimental efforts by identifying key residues involved in binding and suggesting optimal modifications for enhancing affinity. Experimental validation through enzyme inhibition assays, cell-based assays, and animal models has provided further insights into its biological activity and therapeutic relevance.
In conclusion,2-(Azetidin-3-yloxy)ethan-1-amine (CAS No: 1545825-31-7) represents a valuable asset in pharmaceutical research due to its unique structural features and versatile reactivity. Its potential applications span multiple therapeutic areas, driven by its ability to interact with biological targets in novel ways. As research continues to uncover new synthetic methodologies and pharmacological insights,azetidinylated compounds like this one are poised to play an increasingly important role in the development of next-generation therapeutics.
1545825-31-7 (2-(Azetidin-3-yloxy)ethan-1-amine) Related Products
- 1339694-88-0(1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)
- 1213180-96-1(D-Phenylalanine, 4-bromo-2-fluoro-, methyl ester)
- 6048-68-6(Nonaethylene Glycol Monomethyl Ether)
- 1638759-96-2(Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1))
- 1804868-95-8(2-(Difluoromethyl)-5-methoxy-6-methyl-3-(trifluoromethyl)pyridine)
- 422287-91-0(4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide)
- 2172551-69-6(2-5-(difluoromethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2137506-41-1(5-cyclopropyl-5',6'-dihydro-4'H-spirooxolane-3,7'-thieno2,3-cpyridine)
- 1306258-17-2(Tert-butyl 3-amino-5-(trifluoromethyl)benzoate)
- 766556-62-1(4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID)




